molecular formula C11H21N3O B1478237 2-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one CAS No. 1837283-61-0

2-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one

Número de catálogo: B1478237
Número CAS: 1837283-61-0
Peso molecular: 211.3 g/mol
Clave InChI: PRSINHMGGDOQEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one is a chemical compound designed for research and development purposes. Compounds featuring a piperazine core, such as this one, are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activity. Pre-clinical research on structurally related molecules has shown that similar compounds can exhibit neuroprotective and neurotrophic effects in vitro, suggesting potential value for the study of central nervous system (CNS) disorders . The piperazine moiety is a common pharmacophore in drug discovery, and its presence often contributes to a molecule's ability to interact with neurological targets; for instance, some related compounds have been found to bind with high affinity to sigma receptors, which may underlie observed neuroprotective properties . Furthermore, piperazine-based compounds are a major focus in the development of therapies for a wide range of conditions, including cancer, autoimmune diseases, and neurodegenerative diseases, highlighting the broad research utility of this chemical class . Researchers can leverage this compound as a key intermediate or building block in synthetic chemistry or as a reference standard in pharmacological assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should handle all chemicals with appropriate safety protocols and in accordance with all local and national regulations.

Propiedades

IUPAC Name

2-amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-9(12)11(15)14-7-5-13(6-8-14)10-3-2-4-10/h9-10H,2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSINHMGGDOQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one, often referred to as a derivative of piperazine, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

  • Chemical Formula: C11H21N3O
  • Molecular Weight: 211.30 g/mol
  • CAS Number: 1829399-23-6

The biological activity of 2-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Piperazine derivatives are known to exhibit varied effects on these systems, influencing mood, cognition, and behavior.

Key Mechanisms:

  • Serotonin Receptor Modulation: The compound may act as a partial agonist or antagonist at serotonin receptors, which are crucial in regulating mood and anxiety.
  • Dopaminergic Activity: It may influence dopaminergic pathways, potentially affecting reward and motivational behaviors.

Biological Activity Overview

The biological activities associated with 2-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one include:

Activity Description
Antidepressant EffectsPotential modulation of serotonin levels may contribute to antidepressant-like effects.
Anxiolytic PropertiesInteraction with GABAergic systems may provide anxiolytic benefits.
Neuroprotective EffectsResearch suggests potential protective effects against neurodegenerative conditions.

Study 1: Antidepressant-Like Effects

A study conducted on animal models demonstrated that administration of 2-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one resulted in significant reductions in depressive behaviors when subjected to forced swim tests. The results indicated that the compound may enhance serotonergic transmission, providing a basis for its potential use in treating depression.

Study 2: Anxiolytic Activity

In another investigation focusing on anxiety models, the compound exhibited notable anxiolytic effects comparable to established anxiolytics like diazepam. Behavioral assessments showed decreased anxiety-like behaviors in treated subjects, suggesting its therapeutic potential in anxiety disorders.

Study 3: Neuroprotective Properties

Research into the neuroprotective effects of this compound revealed that it could mitigate oxidative stress-induced neuronal damage in vitro. This suggests that it may have applications in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications in Piperazine-Substituted Derivatives

The piperazine ring in the target compound is substituted with a cyclobutyl group, distinguishing it from analogs with aromatic or halogenated substituents. Key comparisons include:

Compound 14 : 2-Amino-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)propan-1-one
  • Substituent : 3,4-Dichlorophenyl group on piperazine.
  • Molecular Weight : Higher (303.07 g/mol) due to two chlorine atoms .
  • Physicochemical Properties :
    • UPLC Retention Time: 4.26 min (shorter than cyclobutyl analog, suggesting lower hydrophobicity).
    • Yield: 97% with >99% purity.
Compound 15 : 2-Amino-1-(4-(3,5-dichlorophenyl)piperazin-1-yl)propan-1-one
  • Substituent : 3,5-Dichlorophenyl group.
  • Retention Time : 4.84 min (longer than Compound 14, indicating increased lipophilicity) .
  • Yield : 95% with >99% purity.

Key Structural Insight :

  • Cyclobutyl vs. Dichlorophenyl : The cyclobutyl group introduces steric strain and reduced aromaticity compared to dichlorophenyl substituents. This may enhance metabolic stability but reduce π-π stacking interactions in biological targets.

Heterocyclic Variants: Piperazine vs. Pyrrolidine

2-Amino-1-(2-methylpyrrolidin-1-yl)propan-1-one
  • Structure : Replaces piperazine with a pyrrolidine ring.
  • Biological Activity: Acts as an anti-biofilm agent targeting P. aeruginosa and S. aureus .
  • Chemical Diversity : The aliphatic backbone (propane) is similar, but the smaller pyrrolidine ring reduces conformational flexibility compared to piperazine .

Implications :

  • Piperazine derivatives may exhibit broader binding affinity due to increased flexibility, while pyrrolidine analogs could favor specific biofilm inhibition pathways.

Aromatic and Halogenated Derivatives

1-(4-Bromophenyl)-2-(methylamino)propan-1-one
  • Substituent: Bromophenyl and methylamino groups.
  • Properties : Bromine increases molecular weight (vs. cyclobutyl) and may enhance halogen bonding in receptor interactions .
2-Amino-1-(2-hydroxyphenyl)ethanone
  • Structure : Hydroxyphenyl substitution instead of piperazine.
  • Synthesis : Prepared via hydriodic acid reduction, differing from the target compound’s likely amide coupling route .
  • Solubility : Hydroxyl group improves aqueous solubility but reduces membrane permeability compared to cyclobutylpiperazine .

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituent Molecular Weight (g/mol) Yield (%) Purity (%) Biological Activity
2-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one Cyclobutylpiperazine ~265.36* N/A N/A Potential CNS applications
Compound 14 3,4-Dichlorophenyl 303.07 97 >99 Antiseizure, antinociceptive
Compound 15 3,5-Dichlorophenyl 303.07 95 >99 Antiseizure, antinociceptive
2-Amino-1-(2-methylpyrrolidin-1-yl)propan-1-one Pyrrolidine ~184.24* N/A N/A Anti-biofilm

*Calculated based on structural formula.

Table 2: Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 14 Compound 15 Pyrrolidine Analog
UPLC Retention Time (min) Not reported 4.26 4.84 Not reported
LogP (Predicted) Moderate (~2.5) Higher (~3.2) Higher (~3.4) Lower (~1.8)
Metabolic Stability Likely high Moderate Moderate High

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one typically involves:

  • Step 1: Preparation or availability of 4-cyclobutylpiperazine as a key intermediate.
  • Step 2: Introduction of the propanone moiety bearing the amino group onto the piperazine nitrogen.
  • Step 3: Purification and isolation of the final compound.

Preparation of 4-Cyclobutylpiperazine Intermediate

The cyclobutyl substituent is introduced on the piperazine ring nitrogen, often through alkylation reactions:

  • Alkylation of piperazine: Piperazine is reacted with cyclobutyl halides (e.g., cyclobutyl bromide or chloride) under nucleophilic substitution conditions to selectively alkylate one nitrogen atom, yielding 4-cyclobutylpiperazine.

  • Reaction conditions: Typically performed in polar aprotic solvents (e.g., DMF, DMSO) with a base to scavenge the released acid (e.g., K2CO3 or NaH).

Formation of the Aminopropanone Side Chain

The key step involves attaching the amino-propanone moiety to the 4-cyclobutylpiperazine:

Representative Synthetic Route (Based on Patent Literature)

A patent (US2010097795262) describes related compounds with the 4-cyclobutylpiperazin-1-yl moiety attached to ethanone and propanone groups. The preparation involves:

Step Reaction Description Conditions/Notes
1 Alkylation of piperazine with cyclobutyl halide DMF solvent, base (e.g., K2CO3), RT to reflux
2 Reaction of 4-cyclobutylpiperazine with 2-bromo- or 2-chloropropanone Nucleophilic substitution at nitrogen
3 Amination of ketone intermediate to introduce amino group Use of ammonia or amine source
4 Purification by crystallization or chromatography Solvent dependent (e.g., ethyl acetate, methanol)

This synthetic approach ensures selective substitution and formation of the target molecule with good yields and purity.

Chemical and Physical Data Relevant to Preparation

Parameter Data
Molecular Formula C11H21N3O (approximate for 2-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one)
Molecular Weight ~211-226 g/mol (depending on exact structure)
Key Intermediate 4-Cyclobutylpiperazine
Solvents Used DMF, DMSO, methanol, ethyl acetate
Typical Reaction Temperature Room temperature to reflux (25°C - 100°C)
Purification Techniques Column chromatography, recrystallization

Research Findings and Optimization Notes

  • Selectivity: Alkylation of piperazine can lead to mono- or di-substituted products; controlling stoichiometry and reaction time is critical for selective monoalkylation to obtain 4-cyclobutylpiperazine.

  • Yield Optimization: Using excess base and controlling temperature improves yields of the alkylation step.

  • Amination Step: The introduction of the amino group adjacent to the ketone can be sensitive; mild conditions and appropriate amine sources prevent side reactions.

  • Stability: The final compound exhibits good chemical stability under standard laboratory conditions, facilitating purification.

Summary Table of Preparation Methods

Preparation Step Method Description Advantages Challenges
Alkylation of Piperazine Reaction with cyclobutyl halide in DMF with base High selectivity for monoalkylation possible Over-alkylation risk
Acylation with Propanone Derivative Nucleophilic substitution with 2-bromo/chloropropanone Direct formation of ketone linkage Requires careful control to avoid side products
Amination of Ketone Reaction with ammonia or amine source Introduces amino group efficiently Possible competing reactions
Purification Chromatography or recrystallization High purity achievable Solvent choice critical

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.